

Octadec-8-enoic acid nomenclature and synonyms

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An In-depth Technical Guide to **Octadec-8-enoic Acid**: Nomenclature, Properties, and Experimental Considerations

This guide provides a comprehensive overview of **octadec-8-enoic acid**, intended for researchers, scientists, and professionals in drug development. It covers the nomenclature and synonyms, physicochemical properties, and key experimental methodologies.

Nomenclature and Synonyms

Octadec-8-enoic acid is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. The position of the double bond at the 8th carbon atom gives rise to geometric isomers, designated as cis (Z) and trans (E).

| Isomer | Systematic (IUPAC) Name | Common Synonyms | CAS Number |
|--------|-----------------------------|--|-----------------|
| cis | (Z)-octadec-8-enoic acid | cis-8-Octadecenoic acid, C18:1(8Z), cis-8- Octadecenoate, Δ8- cis-Octadecenoic acid | 5684-71-9[1] |
| trans | (E)-octadec-8-enoic acid | trans-8-Octadecenoic acid, trans-8-Elaidic acid, 8E-octadecenoic acid, C18:1n-10 | 2197-55-9[2][3] |



Physicochemical Properties

The physical and chemical properties of **octadec-8-enoic acid** are crucial for its handling, analysis, and understanding its biological roles. The properties of the trans isomer are more readily available in public databases.

| Property | Value ((E)-isomer) | Reference |
|--------------------------------|--------------------|-----------|
| Molecular Weight | 282.5 g/mol | [2][4] |
| Molecular Formula | C18H34O2 | [2] |
| Appearance | Colorless liquid | [3] |
| XLogP3 | 6.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 15 | [4] |
| Exact Mass | 282.255880323 Da | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |

Experimental Protocols Analysis of Octadec-8-enoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **octadec-8-enoic acid** in a biological matrix, such as adipose tissue or cell culture, after conversion to its fatty acid methyl ester (FAME).

1. Lipid Extraction:

- Homogenize 5-10 mg of tissue or a cell pellet in a suitable solvent system, such as 2:1 chloroform:methanol.
- Add an internal standard (e.g., heptadecanoic acid) for quantification.

Foundational & Exploratory



- Vortex thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- 2. Saponification and Transesterification (to form FAMEs):
- To the dried lipid extract, add 0.5 mL of 0.5 M NaOH in methanol.
- Heat the sample at 65°C for 15 minutes in a tightly capped tube. This process saponifies the lipids to free fatty acids.
- Cool the sample and add 3 mL of boron trifluoride in methanol (14% BF₃/MeOH).
- Heat again at 70-80°C for 10 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

3. FAME Extraction:

- Cool the sample to room temperature.
- Add 3 mL of hexane and 3 mL of saturated NaCl solution.
- Vortex vigorously to extract the FAMEs into the hexane layer.
- Centrifuge to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-FastFAME).
- Injector Temperature: 250°C.
- Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
- Carrier Gas: Helium.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Scan Range: m/z 50-500.
- Data Analysis:
- Identify the FAME of octadec-8-enoic acid based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
- Quantify the amount of **octadec-8-enoic acid** relative to the internal standard.



Visualizations

Synthetic Workflow: Synthesis of (Z)-Octadec-8-enoic Acid via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes, including the cis isomer of **octadec-8-enoic acid**. The following diagram illustrates a plausible synthetic workflow.

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